molecular formula C17H17N5O3 B2813993 N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide CAS No. 1448072-87-4

N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2813993
CAS No.: 1448072-87-4
M. Wt: 339.355
InChI Key: SNSZLCZWAKXTIW-UHFFFAOYSA-N
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Description

N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • A study on the synthesis and crystal structure of trinuclear compounds, including those with imidazole groups, reveals the preparation, crystal structures, and magnetic properties of these complexes. These compounds show significant intramolecular antiferro- and ferromagnetic interactions, contributing to our understanding of their structural and magnetic characteristics (Martínez-Lillo et al., 2007).

Chemical Reactions and Applications

  • Research on oxidative carbon-nitrogen bond formation mediated by carbon tetrabromide has been applied in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. These reactions occur under mild and metal-free conditions, showcasing a method to create complex heterocyclic structures with potential pharmaceutical applications (Huo et al., 2016).

Novel Synthetic Approaches and Derivatives

  • A novel synthetic approach developed provides a method for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method highlights a new formula for creating anthranilic acid derivatives and oxalamides, potentially useful in developing new pharmaceuticals (Mamedov et al., 2016).

Antifungal and Anti-leishmanial Activities

  • A study synthesizing new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluating them for anti-leishmanial, anti-oxidant, and anti-fungal activities found that some compounds showed significant activities. This research contributes to the search for new therapeutic agents against infectious diseases (Hussain et al., 2009).

Corrosion Inhibition

  • Amino acid-based imidazolium zwitterions have been identified as novel and green corrosion inhibitors for mild steel, demonstrating high inhibition efficiency. These compounds offer a promising approach for protecting metals against corrosion in various industrial applications (Srivastava et al., 2017).

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-16(17(24)20-14-7-12-25-21-14)19-8-4-10-22-11-9-18-15(22)13-5-2-1-3-6-13/h1-3,5-7,9,11-12H,4,8,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSZLCZWAKXTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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